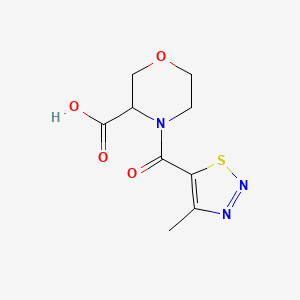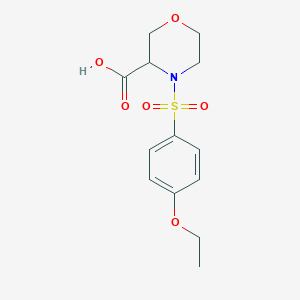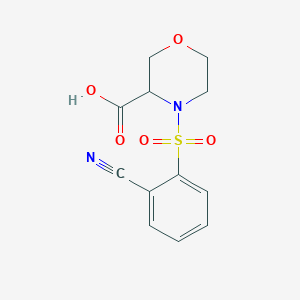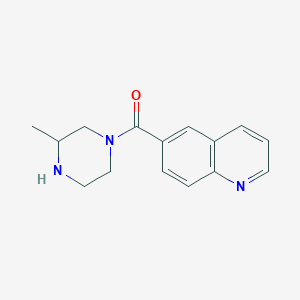
(3-Methylpiperazin-1-yl)-quinolin-6-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpiperazin-1-yl)-quinolin-6-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQM and has a molecular formula of C16H17N3O. MQM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Mécanisme D'action
The mechanism of action of MQM is not fully understood. However, it is believed that MQM acts by inhibiting certain enzymes and proteins that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
MQM has shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death in cancer cells. MQM has also shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, MQM has shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
MQM has various advantages for lab experiments. It is easy to synthesize and has shown to be stable under various conditions. Moreover, MQM has shown to be effective at low concentrations, which reduces the cost of experiments. However, MQM has some limitations, such as its solubility in water, which can affect its bioavailability and effectiveness in vivo.
Orientations Futures
There are various future directions for the research on MQM. One possible direction is to study the structure-activity relationship of MQM and its derivatives to identify more potent compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of MQM to understand its bioavailability and effectiveness in vivo. Moreover, MQM can be studied for its potential applications in drug delivery systems and as a scaffold for the synthesis of other heterocyclic compounds.
Conclusion:
MQM is a promising compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and it has shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. MQM has various advantages for lab experiments, but it also has some limitations. There are various future directions for the research on MQM, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of MQM involves the reaction of 6-chloroquinoline-3-carbaldehyde with 3-methylpiperazine in the presence of a catalyst. The reaction leads to the formation of MQM as a yellow solid with a melting point of 135-137°C. This method is known as the Mannich reaction and is a well-established method for the synthesis of various heterocyclic compounds.
Applications De Recherche Scientifique
MQM has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. MQM has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Moreover, MQM has been studied for its anti-microbial properties and has shown to be effective against various bacterial strains.
Propriétés
IUPAC Name |
(3-methylpiperazin-1-yl)-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-10-18(8-7-16-11)15(19)13-4-5-14-12(9-13)3-2-6-17-14/h2-6,9,11,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBZMDIXXLJMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
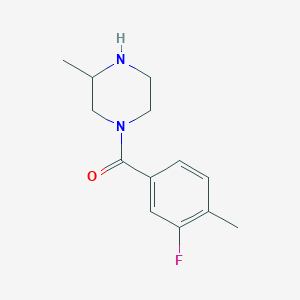

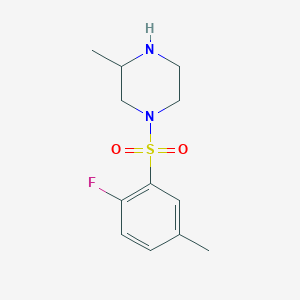
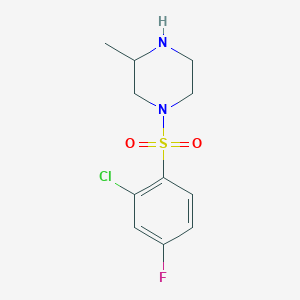
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
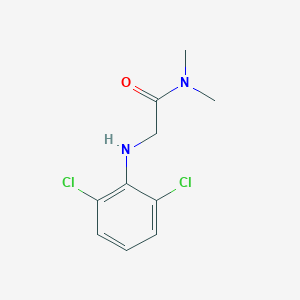
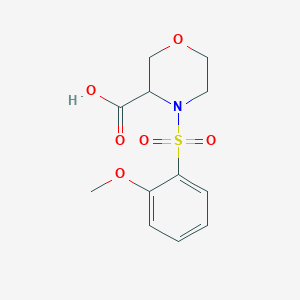
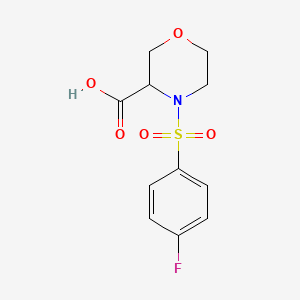
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
